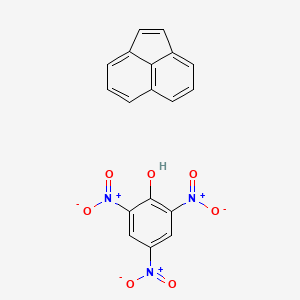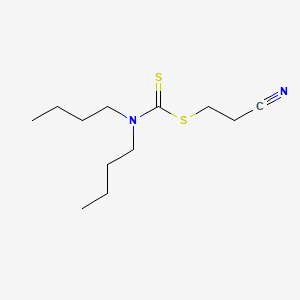
2-Cyanoethyl dibutyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl dibutyldithiocarbamate is a chemical compound belonging to the dithiocarbamate family Dithiocarbamates are characterized by their sulfur-containing functional groups, which are widely used in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanoethyl dibutyldithiocarbamate typically involves the reaction of dibutylamine with carbon disulfide, followed by the addition of acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Dibutylamine} + \text{Carbon Disulfide} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoethyl dibutyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break down the compound into simpler sulfur-containing molecules.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of simpler sulfur-containing compounds.
Substitution: Formation of various substituted dithiocarbamates.
Scientific Research Applications
2-Cyanoethyl dibutyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the vulcanization of rubber and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl dibutyldithiocarbamate involves its interaction with metal ions and enzymes. The sulfur atoms in the compound can coordinate with metal ions, forming stable complexes. This interaction can inhibit the activity of metal-dependent enzymes, leading to various biological effects. The compound’s ability to form complexes with metals also makes it useful in industrial applications, such as catalysis and material stabilization.
Comparison with Similar Compounds
- Zinc dibutyldithiocarbamate
- Zinc diethyldithiocarbamate
- Tetramethylthiuram disulfide
- Tetraethylthiuram disulfide
Comparison: 2-Cyanoethyl dibutyldithiocarbamate is unique due to its cyanoethyl group, which imparts distinct chemical properties compared to other dithiocarbamates This group enhances its reactivity and allows for the formation of specific metal complexes that are not possible with other dithiocarbamates
Properties
CAS No. |
63505-34-0 |
|---|---|
Molecular Formula |
C12H22N2S2 |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
2-cyanoethyl N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C12H22N2S2/c1-3-5-9-14(10-6-4-2)12(15)16-11-7-8-13/h3-7,9-11H2,1-2H3 |
InChI Key |
POKOHLZMQPCOHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=S)SCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
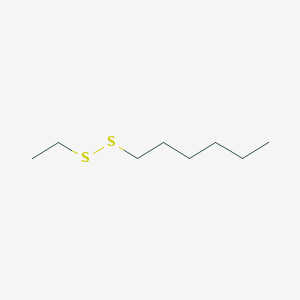
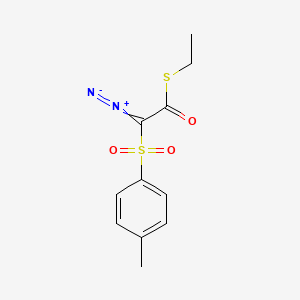
![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)

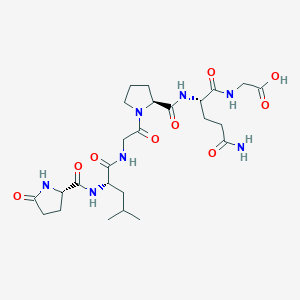
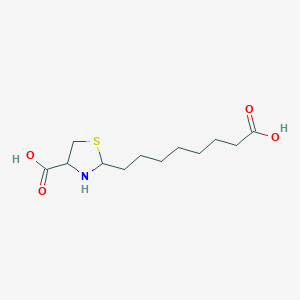
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)


